Usp7-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Usp7-IN-9 is a small molecule inhibitor targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme involved in various cellular processes, including protein degradation, DNA repair, and cell cycle regulation . USP7 has been implicated in cancer progression, making it a promising target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Usp7-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s binding affinity and specificity for USP7.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and high-throughput purification methods .
Chemical Reactions Analysis
Types of Reactions: Usp7-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are employed under controlled temperature and pressure conditions.
Major Products:
Scientific Research Applications
Usp7-IN-9 has a wide range of scientific research applications, including:
Mechanism of Action
Usp7-IN-9 exerts its effects by inhibiting the deubiquitinating activity of USP7. This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The molecular targets of this compound include various substrates of USP7, such as p53, MDM2, and other proteins involved in cell cycle regulation and DNA repair . The pathways affected by this compound include the p53-MDM2 axis and the DNA damage response pathway .
Comparison with Similar Compounds
P5091: Another USP7 inhibitor with a similar mechanism of action.
GNE-6640: A potent and selective USP7 inhibitor used in preclinical studies.
HBX 41108: Known for its ability to inhibit USP7 and other deubiquitinating enzymes.
Uniqueness of Usp7-IN-9: this compound stands out due to its high specificity and potency in inhibiting USP7. It has shown promising results in preclinical studies, demonstrating significant anti-tumor activity and potential for clinical development .
Properties
Molecular Formula |
C32H33ClF6N6O8 |
---|---|
Molecular Weight |
779.1 g/mol |
IUPAC Name |
[4-[6-[[1-[(2-chloro-4-methoxycarbonylphenyl)methyl]-4-hydroxypiperidin-1-ium-4-yl]methyl]-2-methyl-7-oxopyrazolo[4,3-d]pyrimidin-3-yl]phenyl]methylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C28H31ClN6O4.2C2HF3O2/c1-33-25(19-5-3-18(14-30)4-6-19)23-24(32-33)26(36)35(17-31-23)16-28(38)9-11-34(12-10-28)15-21-8-7-20(13-22(21)29)27(37)39-2;2*3-2(4,5)1(6)7/h3-8,13,17,38H,9-12,14-16,30H2,1-2H3;2*(H,6,7) |
InChI Key |
WZRJDCAJOKOZRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CC[NH+](CC3)CC4=C(C=C(C=C4)C(=O)OC)Cl)O)C5=CC=C(C=C5)C[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.